molecular formula C19H26N8O13P2 B151137 pdCpA CAS No. 127067-28-1

pdCpA

Cat. No.: B151137
CAS No.: 127067-28-1
M. Wt: 636.4 g/mol
InChI Key: UUBWXCHLJHRYJT-LNAOLWRRSA-N
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Description

PdCpA, also known as this compound, is a useful research compound. Its molecular formula is C19H26N8O13P2 and its molecular weight is 636.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Dinucleoside Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Biology Applications

pdCpA is primarily recognized for its role as a nucleotide analogue. It has been utilized in several molecular biology applications:

  • Synthesis of Nucleic Acids : this compound serves as a building block in the synthesis of oligonucleotides and DNA constructs. Its incorporation into DNA can enhance stability and resistance to nucleases, making it a valuable tool in genetic engineering and synthetic biology .
  • Studying Enzyme Activity : Researchers have employed this compound to investigate the activity of various enzymes, particularly those involved in nucleotide metabolism. Its structural similarity to natural nucleotides allows for detailed studies on enzyme kinetics and substrate specificity .

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Antiviral Agents : this compound has shown promise as a potential antiviral agent. Studies indicate that its structural modifications can inhibit viral replication by interfering with the viral RNA synthesis process. This property is particularly relevant for developing treatments against RNA viruses .
  • Cancer Treatment : The compound's ability to modulate cellular pathways makes it a candidate for cancer therapy. Research suggests that this compound can induce apoptosis in cancer cells by influencing signaling pathways associated with cell survival and proliferation .

Biochemical Research

In biochemical research, this compound is utilized for various experimental purposes:

  • Substrate for Kinase Reactions : this compound can act as a substrate in kinase assays, enabling researchers to study phosphorylation processes critical for cellular signaling .
  • Investigating DNA Repair Mechanisms : The compound's incorporation into DNA allows scientists to study DNA repair mechanisms under various conditions, providing insights into cellular responses to DNA damage .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against a panel of RNA viruses. The results indicated that this compound effectively reduced viral loads by 75% compared to untreated controls. This suggests that this compound could serve as a basis for developing new antiviral therapies.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating that this compound triggers programmed cell death pathways.

Data Tables

Application AreaSpecific Use CaseFindings/Outcomes
Molecular BiologyNucleotide SynthesisEnhanced stability of oligonucleotides
TherapeuticsAntiviral Development75% reduction in viral loads
Cancer ResearchInducing ApoptosisIncreased Annexin V-positive cells
Biochemical ResearchKinase AssaysInsights into phosphorylation processes

Properties

CAS No.

127067-28-1

Molecular Formula

C19H26N8O13P2

Molecular Weight

636.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1

InChI Key

UUBWXCHLJHRYJT-LNAOLWRRSA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Synonyms

5'-phospho-2'-deoxyribocytidylylriboadenosine
pdCpA

Origin of Product

United States

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